molecular formula C25H23NO5 B2514561 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic Acid CAS No. 284492-02-0

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic Acid

Cat. No.: B2514561
CAS No.: 284492-02-0
M. Wt: 417.461
InChI Key: GXOCWIPOYXOZAF-UHFFFAOYSA-N
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Description

Common Synonyms:

  • Fmoc-4-Methoxy-L-phenylalanine
  • Fmoc-Tyr(Me)-OH (historically linked to tyrosine analogs)
  • N-α-(9-Fluorenylmethoxycarbonyl)-4-methoxy-L-phenylalanine

Registry Identifiers:

Identifier Type Number
CAS Registry 77128-72-4
PubChem CID 2762281
ChemSpider ID 2016217
MDL Number MFCD00153368

The CAS registry number 77128-72-4 is widely cited in commercial catalogs and academic databases. Notably, the Fmoc-Tyr(Me)-OH designation arises from its structural similarity to O-methyltyrosine derivatives, though the methoxy group is para to the phenylalanine side chain rather than ortho to a phenolic hydroxyl.

Stereochemical Considerations and Chiral Center Analysis

The molecule contains one chiral center at the α-carbon (C2) of the alanine backbone, which adopts the S-configuration in the L-enantiomer. Key stereochemical features include:

  • Chiral Center Geometry :

    • The α-carbon (C2) is bonded to:
      • A hydrogen atom (H).
      • The Fmoc-protected amino group (-NH-C(O-OCC₁₃H₉)).
      • The 4-methoxyphenylmethyl group (-CH₂-C₆H₄-OCH₃).
      • The carboxylic acid (-COOH).
    • The Cahn-Ingold-Prelog priority order assigns the S-configuration due to the spatial arrangement of these groups.
  • Stereochemical Purity :

    • Commercial samples typically specify ≥95% enantiomeric excess (e.e.) for the L-form, critical for peptide synthesis.
    • Racemization risks during synthesis are mitigated by using mild coupling reagents and low temperatures.
  • Impact of Methoxy Substitution :

    • The para-methoxy group on the phenyl ring does not introduce additional stereocenters but influences conformational preferences. The electron-donating methoxy group enhances aromatic ring stability and modulates peptide secondary structure interactions.

Table 2: Stereochemical data for (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid.

Parameter Value
Chiral Centers 1 (C2)
Configuration S
Specific Rotation [α]ᴅ²⁰ -2.94° (c=1, H₂O)
Enantiomeric Excess ≥95%

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)23(14-24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOCWIPOYXOZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501015-30-1
Record name Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid
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Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid, known by its CAS number 284492-02-0, is a synthetic amino acid derivative characterized by its unique structural features. It includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H23NO5, with a molecular weight of approximately 417.45 g/mol. The structure consists of a propanoic acid backbone attached to both an amino group protected by the Fmoc group and a methoxyphenyl moiety.

PropertyValue
Molecular FormulaC25H23NO5
Molecular Weight417.45 g/mol
CAS Number284492-02-0
AppearanceSolid
Purity≥95%

1. Pharmacological Effects

Research indicates that compounds similar to 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Amino acid derivatives often show potential as antimicrobial agents, suggesting this compound could be explored for antibiotic development.
  • Antioxidant Properties : The presence of specific functional groups may confer antioxidant activity, beneficial in mitigating oxidative stress within biological systems.
  • Modulation of Enzyme Activity : This compound could act as either a substrate or inhibitor for enzymes involved in critical metabolic pathways.

2. Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds:

  • Antimicrobial Studies : A study reported that derivatives containing the Fmoc group demonstrated significant antibacterial activity against various strains, indicating potential for this compound in antibiotic research .
  • Enzyme Inhibition : Research has shown that certain Fmoc-protected amino acids can inhibit specific enzymes involved in metabolic processes, suggesting that this compound may similarly influence enzyme activity .

Potential Applications

The structural characteristics of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid suggest several applications:

  • Pharmaceutical Development : Its potential role in drug design could be significant, particularly for targeting specific enzymes or pathways.
  • Biotechnology : This compound may serve as a building block in peptide synthesis for therapeutic proteins or vaccines.

Comparison with Similar Compounds

Key Observations:

  • Electron-donating groups (e.g., 4-OCH₃) increase solubility but may reduce metabolic stability.
  • Electron-withdrawing groups (e.g., 4-NO₂) enhance chemical stability but complicate purification due to lower aqueous solubility.
  • Halogenated analogs (e.g., 4-Cl, 4-CHF₂) balance lipophilicity and reactivity, making them suitable for drug candidates targeting hydrophobic binding pockets .

Backbone Modifications

Some analogs feature alterations to the amino acid backbone, such as cyclopropane rings or indole moieties (). For example:

  • 2-({Fmoc}amino)-3-(1H-indol-3-yl)propanoic acid (C₂₅H₂₂N₂O₄, MW 414.46) incorporates an indole group, enabling π-π stacking interactions in peptide structures .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Fmoc-amino)-3-(4-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Step 1 : Protection of the amino group using the Fmoc (9-fluorenylmethoxycarbonyl) group to prevent unwanted side reactions during coupling .
  • Step 2 : Construction of the propanoic acid backbone via alkylation or Michael addition, often using chiral auxiliaries to control stereochemistry .
  • Step 3 : Deprotection under mild basic conditions (e.g., piperidine in DMF) to retain the 4-methoxyphenyl substituent .
    • Key Factors : Yield optimization depends on solvent choice (e.g., dichloromethane for coupling), temperature control (0–25°C), and catalysts like HOBt/DCC for amide bond formation .

Q. How is the compound characterized post-synthesis, and which analytical techniques are critical for confirming purity and stereochemistry?

  • Analytical Workflow :

  • HPLC : Assess purity (>95% typically required for peptide synthesis) .
  • NMR Spectroscopy : Confirms regiochemistry (e.g., ¹H-NMR for aromatic protons of the 4-methoxyphenyl group at δ 6.8–7.3 ppm) and stereochemical integrity .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₁NO₅: 403.14) .

Q. What are the primary applications of this compound in peptide synthesis and medicinal chemistry?

  • Role in Peptide Synthesis : The Fmoc group enables solid-phase peptide synthesis (SPPS) by acting as a temporary protecting group, removable under basic conditions without disrupting acid-labile side chains .
  • Medicinal Chemistry : Serves as a building block for peptidomimetics targeting GPCRs or enzymes, leveraging the 4-methoxyphenyl group for hydrophobic interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high stereochemical purity in analogs with bulky aromatic substituents?

  • Chiral Catalysis : Use of Evans’ oxazaborolidine catalysts for asymmetric induction during alkylation steps .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states .
  • Monitoring : Real-time chiral HPLC to track enantiomeric excess (ee) during synthesis .

Q. What techniques are employed to study the compound’s interactions with biological targets, and how are binding affinities quantified?

  • Biophysical Assays :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
    • Structural Biology : X-ray crystallography or cryo-EM to resolve binding modes, particularly with fluorinated analogs for enhanced electron density .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Data Reconciliation Strategies :

  • Assay Standardization : Control variables like buffer pH, ion concentration, and cell-line specificity (e.g., HEK293 vs. CHO cells) .
  • Meta-Analysis : Cross-reference IC₅₀ values across studies using platforms like PubChem to identify outliers .
    • Mechanistic Studies : siRNA knockdown or CRISPR-edited models to validate target engagement .

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